(6Z)-6-(4-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
The compound (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the triazolo-thiazole core, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include various halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations. For example, oxidation reactions might be carried out in aqueous or organic solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and overall reactivity.
Triple-bonded Compounds: Such as acetylene and cyanogen, which feature strong triple bonds and distinct chemical properties.
Heparinoids: Compounds with structures similar to heparin, used in medical applications.
Uniqueness
(6Z)-6-[(4-METHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: stands out due to its unique triazolo-thiazole core and the presence of multiple methoxy groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6Z)-6-[(4-methoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-14-7-5-12(6-8-14)9-17-20(25)24-19(22-23-21(24)30-17)13-10-15(27-2)18(29-4)16(11-13)28-3/h5-11H,1-4H3/b17-9- |
InChI Key |
ZUJZDOJMHLGUPE-MFOYZWKCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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